molecular formula C15H16BrNO2 B14593930 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- CAS No. 61588-86-1

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-

Cat. No.: B14593930
CAS No.: 61588-86-1
M. Wt: 322.20 g/mol
InChI Key: REOYYCJHSXKFFP-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-1,3-dione, 2-(4-bromophenyl)- is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of 4-bromophenylamine with a cyclic anhydride under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under mild conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For example, it has been shown to influence GABAA receptors, which are involved in neurotransmission . The bromophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.4]nonane-1,3-dione: Similar spirocyclic structure but with a different ring size.

    1,3-Diazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom in the spirocyclic system.

    3-Cyclohexyl-pyrrolidine-2,5-dione: Different core structure but similar functional groups.

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61588-86-1

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-(4-bromophenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H16BrNO2/c16-11-4-6-12(7-5-11)17-13(18)10-15(14(17)19)8-2-1-3-9-15/h4-7H,1-3,8-10H2

InChI Key

REOYYCJHSXKFFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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